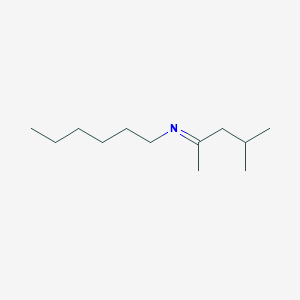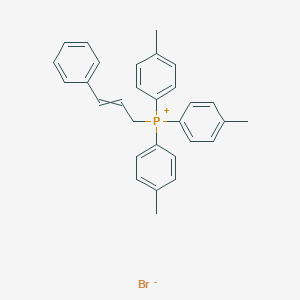
Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide is a chemical compound known for its unique structure and properties. It is a phosphonium salt, which means it contains a positively charged phosphorus atom. This compound is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide typically involves the reaction of 4-methylphenylphosphine with 3-phenylprop-2-en-1-yl bromide. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The pathways involved in its action include electron transfer and coordination chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Tris(4-methylphenyl)phosphine: Similar in structure but lacks the 3-phenylprop-2-en-1-yl group.
Triphenylphosphine: A well-known phosphine with three phenyl groups.
Tris(4-methylphenyl)phosphonium chloride: Similar but with a chloride ion instead of bromide.
Uniqueness
Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide is unique due to the presence of the 3-phenylprop-2-en-1-yl group, which imparts distinct reactivity and properties compared to other phosphonium salts. This makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
138472-47-6 |
|---|---|
Fórmula molecular |
C30H30BrP |
Peso molecular |
501.4 g/mol |
Nombre IUPAC |
tris(4-methylphenyl)-(3-phenylprop-2-enyl)phosphanium;bromide |
InChI |
InChI=1S/C30H30P.BrH/c1-24-11-17-28(18-12-24)31(29-19-13-25(2)14-20-29,30-21-15-26(3)16-22-30)23-7-10-27-8-5-4-6-9-27;/h4-22H,23H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
BLUPEHYOJXQVJI-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)[P+](CC=CC2=CC=CC=C2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


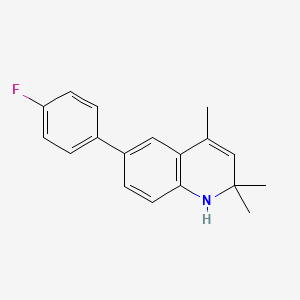


![1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene](/img/structure/B14268825.png)
![1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14268827.png)
![Methyl [2-(2-acetylbenzoyl)phenyl]acetate](/img/structure/B14268835.png)
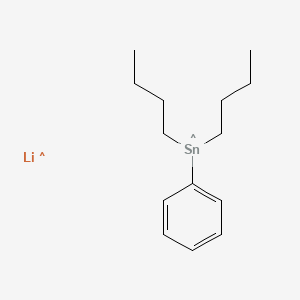
![4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14268842.png)
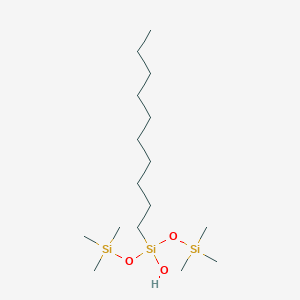
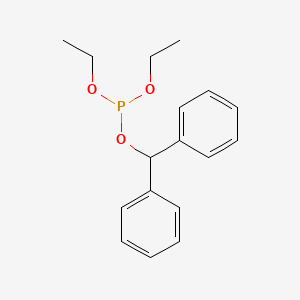
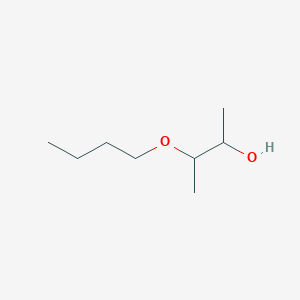
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)

